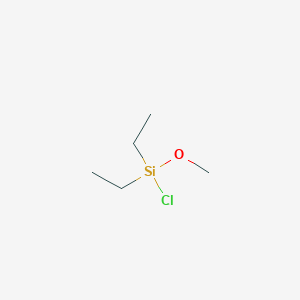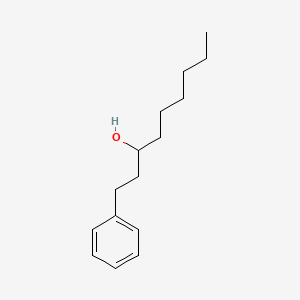
1-Phenylnonan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylnonan-3-ol is an organic compound that belongs to the class of secondary alcohols It consists of a phenyl group attached to a nonane chain with a hydroxyl group at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenylnonan-3-ol can be synthesized through several methods. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with nonan-3-one to produce this compound. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Another method involves the reduction of 1-Phenylnonan-3-one using sodium borohydride or lithium aluminum hydride as reducing agents. This reduction process yields this compound with high selectivity and efficiency.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of 1-Phenylnonan-3-one. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions. The catalytic hydrogenation method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenylnonan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 1-Phenylnonan-3-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of 1-Phenylnonan-3-one back to this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: 1-Phenylnonan-3-one.
Reduction: this compound.
Substitution: Various halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Phenylnonan-3-ol has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Phenylnonan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
1-Phenylnonan-3-ol can be compared with other similar compounds, such as 1-Phenylnonan-2-ol and 1-Phenylnonan-4-ol. These compounds share similar structural features but differ in the position of the hydroxyl group on the nonane chain.
1-Phenylnonan-2-ol: The hydroxyl group is at the second carbon position, leading to different chemical properties and reactivity.
1-Phenylnonan-4-ol: The hydroxyl group is at the fourth carbon position, resulting in variations in its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
20452-78-2 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
1-phenylnonan-3-ol |
InChI |
InChI=1S/C15H24O/c1-2-3-4-8-11-15(16)13-12-14-9-6-5-7-10-14/h5-7,9-10,15-16H,2-4,8,11-13H2,1H3 |
InChI-Schlüssel |
GWMRZKNAZLBSPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


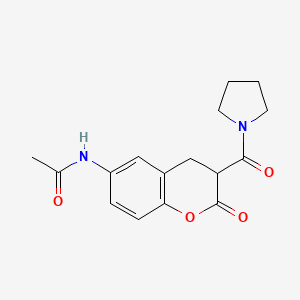

![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
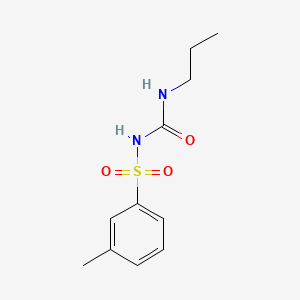
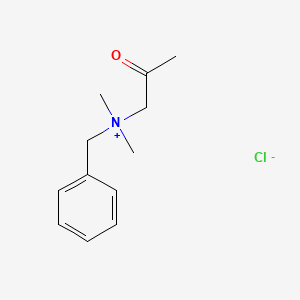
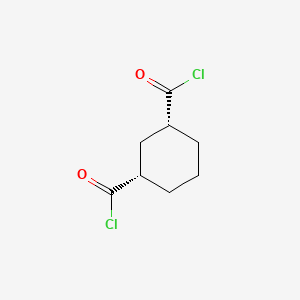
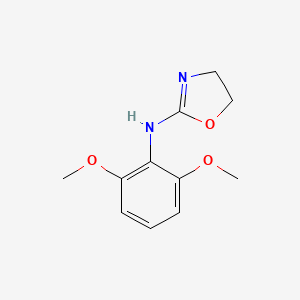

![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)
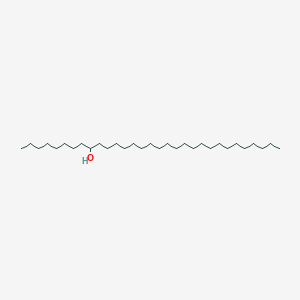

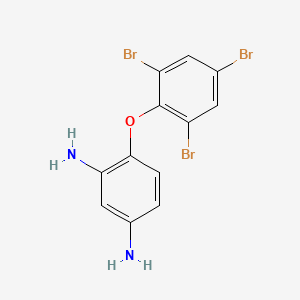
![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710109.png)
